
6-Propan-2-ylsulfanyl-9-propylpurin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(isopropylthio)-9-propyl-9H-purin-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the purine family, which is known for its significant biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(isopropylthio)-9-propyl-9H-purin-2-amine typically involves the introduction of the isopropylthio group at the 6-position of the purine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group at the 6-position is replaced by the isopropylthio group. This can be achieved using isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-(isopropylthio)-9-propyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: The isopropylthio group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 6-position.
Applications De Recherche Scientifique
6-(isopropylthio)-9-propyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of purine derivatives on biological systems.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(isopropylthio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(phenylthio)-9-propyl-9H-purin-2-amine
- 6-(methylthio)-9-propyl-9H-purin-2-amine
- 6-(ethylthio)-9-propyl-9H-purin-2-amine
Uniqueness
6-(isopropylthio)-9-propyl-9H-purin-2-amine is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds.
Propriétés
Numéro CAS |
56964-86-4 |
|---|---|
Formule moléculaire |
C11H17N5S |
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
6-propan-2-ylsulfanyl-9-propylpurin-2-amine |
InChI |
InChI=1S/C11H17N5S/c1-4-5-16-6-13-8-9(16)14-11(12)15-10(8)17-7(2)3/h6-7H,4-5H2,1-3H3,(H2,12,14,15) |
Clé InChI |
FFQLKKZJJNTYOT-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC2=C1N=C(N=C2SC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



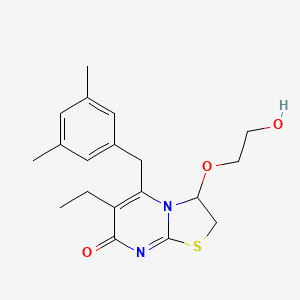
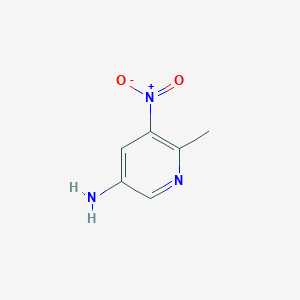
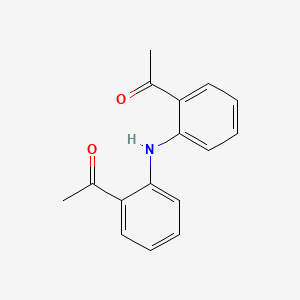
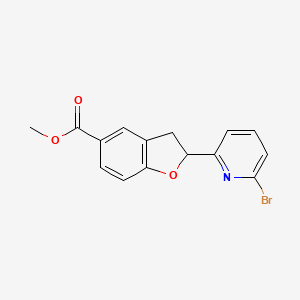
![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
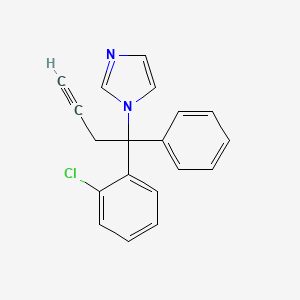

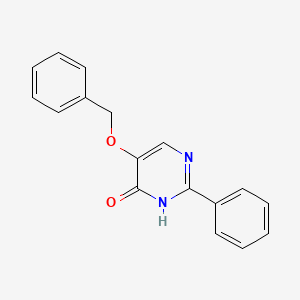



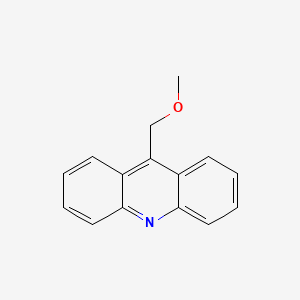
![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)
